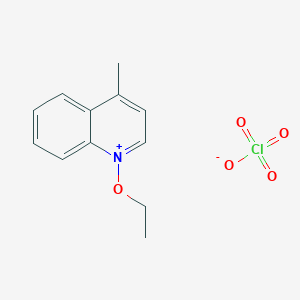
1-Ethoxy-4-methylquinolin-1-ium perchlorate
Description
1-Ethoxy-4-methylquinolin-1-ium perchlorate is a chemical compound with the molecular formula C12H14ClNO4 It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound
Properties
CAS No. |
61704-07-2 |
|---|---|
Molecular Formula |
C12H14ClNO5 |
Molecular Weight |
287.69 g/mol |
IUPAC Name |
1-ethoxy-4-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C12H14NO.ClHO4/c1-3-14-13-9-8-10(2)11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NXGHYBAWGKZRDW-UHFFFAOYSA-M |
Canonical SMILES |
CCO[N+]1=CC=C(C2=CC=CC=C21)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methylquinolin-1-ium perchlorate can be synthesized through a series of chemical reactions involving quinoline derivatives. One common method involves the alkylation of 4-methylquinoline with ethyl iodide to form 1-ethoxy-4-methylquinoline. This intermediate is then treated with perchloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-methylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent quinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline and its derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
1-Ethoxy-4-methylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-methylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
- 1-Ethylquinolin-1-ium perchlorate
- 4-Methylquinolin-1-ium perchlorate
- 1-Methoxy-4-methylquinolin-1-ium perchlorate
Comparison: 1-Ethoxy-4-methylquinolin-1-ium perchlorate is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


